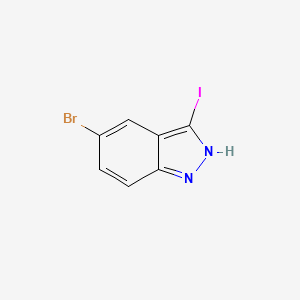

5-Bromo-3-iodo-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIN2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFAYUXCRDDBRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90631069 | |

| Record name | 5-Bromo-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459133-66-5 | |

| Record name | 5-Bromo-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3-iodo-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Technical Guide to the Regioselective Synthesis of 5-Bromo-3-iodo-1H-indazole

Abstract: 5-Bromo-3-iodo-1H-indazole is a pivotal building block in medicinal chemistry, particularly for the development of kinase inhibitors and other targeted therapeutics. Its value lies in the orthogonal reactivity of the bromine and iodine substituents, which allows for selective, stepwise functionalization through various cross-coupling reactions. This guide provides an in-depth, technically-focused protocol for the synthesis of this compound from commercially available 5-bromoindazole. We will explore the mechanistic rationale for the C3-regioselective iodination, present a detailed, validated experimental procedure, discuss critical process parameters, and offer troubleshooting insights to ensure high yield and purity. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex heterocyclic scaffolds.

The Strategic Importance of this compound in Medicinal Chemistry

The indazole motif is a "privileged scaffold" in drug discovery, forming the core of numerous biologically active compounds.[1] Its unique bicyclic structure, comprised of a fused benzene and pyrazole ring, allows it to mimic purine bases and engage in key hydrogen bonding interactions with biological targets.

1.1 The Role of Halogenation: The introduction of halogen atoms onto the indazole core is a cornerstone of modern medicinal chemistry strategy. Halogens, particularly bromine and iodine, serve two primary functions:

-

Modulation of Physicochemical Properties: They can enhance metabolic stability, improve membrane permeability, and increase binding affinity through halogen bonding.

-

Synthetic Handles: They are essential for building molecular complexity. The C-Br and C-I bonds are ideal precursors for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the precise installation of diverse chemical functionalities.[2]

1.2 A Key Building Block: this compound is particularly valuable because the differential reactivity of the C-I bond (more reactive) versus the C-Br bond in palladium-catalyzed couplings allows for a sequential and controlled diversification strategy. This makes it an indispensable intermediate in the synthesis of complex molecules, including potent kinase inhibitors like Axitinib and other targeted cancer therapies.[2]

Synthesis Strategy and Mechanistic Rationale

The direct iodination of 5-bromoindazole presents a regioselectivity challenge. The goal is to exclusively introduce an iodine atom at the C3 position of the pyrazole ring, avoiding substitution on the benzene ring.

2.1 Choosing the Optimal Iodination Reagent: While molecular iodine (I₂) can be used, often in the presence of a base like KOH, N-Iodosuccinimide (NIS) has emerged as a superior reagent for this transformation.[2][3]

Advantages of N-Iodosuccinimide (NIS):

-

Mild Conditions: NIS operates under gentle conditions, preventing the degradation of sensitive functional groups.[4]

-

High Regioselectivity: It demonstrates a strong preference for iodinating the electron-rich C3 position of the indazole ring.[4]

-

Improved Safety and Handling: As a solid, NIS is easier and safer to handle than molecular iodine.

-

Simplified Work-up: The succinimide byproduct is generally easy to remove during purification.

2.2 Mechanistic Insights: Electrophilic Aromatic Substitution The C3-iodination of the indazole ring proceeds via an electrophilic aromatic substitution mechanism.

-

Activation of NIS: In the presence of a base or an acid catalyst, NIS is activated, generating a potent electrophilic iodine species (I⁺).

-

Nucleophilic Attack: The indazole ring is an electron-rich heterocycle. The C3 position is particularly nucleophilic due to the influence of the adjacent nitrogen atoms. This position attacks the electrophilic iodine.

-

Deprotonation/Rearomatization: The resulting intermediate, a Wheland-type complex, is deprotonated by a base in the reaction mixture (or the succinimide anion) to restore aromaticity, yielding the final 3-iodoindazole product.

The presence of the electron-withdrawing bromine atom at the C5 position slightly deactivates the benzene portion of the molecule, further favoring the electrophilic attack on the more electron-rich pyrazole ring at the C3 position.

Experimental Protocol: Synthesis of this compound

This protocol is based on established literature procedures which consistently provide the desired product in good to excellent yields.[2]

3.1 Materials and Reagents:

-

5-Bromo-1H-indazole (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.1 - 1.5 eq)

-

Potassium Hydroxide (KOH) (2.0 eq) or Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

3.2 Detailed Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-bromo-1H-indazole (1.0 eq).

-

Dissolution: Add anhydrous DMF to dissolve the starting material completely.

-

Base Addition: Add powdered potassium hydroxide (2.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. The base acts to deprotonate the indazole, forming a more nucleophilic indazolide anion, which accelerates the reaction.

-

NIS Addition: In a separate container, dissolve N-Iodosuccinimide (1.1 eq) in a minimal amount of DMF. Add this solution dropwise to the reaction mixture at room temperature over 20-30 minutes. An exotherm may be observed; maintain the temperature below 30°C if necessary with a water bath.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Quenching: Once the reaction is complete, pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate (Na₂S₂O₃) and potassium carbonate (K₂CO₃). This step quenches any unreacted iodine and neutralizes the base. A precipitate of the crude product should form.

-

Isolation: Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove DMF and inorganic salts.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a white to off-white solid.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The disappearance of the C3-H proton signal (typically around 8.1-8.3 ppm) in the ¹H NMR spectrum is a key indicator of successful iodination.

Process Optimization and Troubleshooting

| Parameter | Recommendation | Rationale & Impact on Yield/Purity |

| Iodinating Agent | N-Iodosuccinimide (NIS) | Provides higher regioselectivity and milder conditions compared to I₂. Using less than 1.1 eq may lead to incomplete reaction; >1.5 eq can lead to di-iodinated byproducts. |

| Base | KOH or K₂CO₃ | Strong bases like KOH deprotonate the indazole N-H, increasing nucleophilicity and reaction rate. K₂CO₃ is a milder alternative. Absence of base results in a much slower reaction.[2][3] |

| Solvent | DMF, Dioxane, THF | Polar aprotic solvents like DMF are excellent for this reaction, solubilizing the reagents and intermediates.[2] THF can also be used, sometimes with bases like potassium tert-butoxide.[2] |

| Temperature | Room Temperature (20-25°C) | The reaction proceeds efficiently at room temperature. Heating is generally not required and may increase the formation of impurities. |

| Work-up | Quench with Na₂S₂O₄ / K₂CO₃ | Essential for removing excess iodine, which can color the product, and for neutralizing the reaction mixture before extraction.[3] |

Troubleshooting Common Issues:

-

Incomplete Reaction: Ensure the starting material and solvent are anhydrous. Water can interfere with the base and the iodinating agent. Consider increasing the equivalents of NIS to 1.2-1.3 eq.

-

Low Yield: Check for product loss during work-up. The product has moderate solubility; ensure complete precipitation before filtration. If using extraction, perform multiple extractions with ethyl acetate.

-

Product Discoloration (Pink/Brown): This indicates residual iodine. Ensure a thorough quench with sodium thiosulfate and wash the crude product extensively. A final wash with cold solvent during filtration can also help.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

The C3-regioselective iodination of 5-bromoindazole using N-Iodosuccinimide is a reliable, efficient, and scalable method for producing the highly valuable synthetic intermediate, this compound. The protocol detailed in this guide provides a robust foundation for researchers in drug discovery and process development. The orthogonal reactivity of the halogen substituents on the final product offers a gateway to extensive chemical libraries, facilitating the structure-activity relationship (SAR) studies necessary to advance new therapeutic agents from the laboratory to the clinic.

References

-

Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran. Retrieved from [Link]

- Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.

- Google Patents. (n.d.). WO2009106982A1 - Indazole derivatives.

-

ResearchGate. (n.d.). A possible mechanism of iodination for aromatic compounds. Retrieved from [Link]

-

MDPI. (n.d.). Recent Progress in N -Iodosuccinimide (NIS)-Mediated Iodination Reactions. Retrieved from [Link]

- Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.

- Googleapis.com. (2009). WO 2009/144554 A1.

-

National Institutes of Health. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. NIH. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. Retrieved from [Link]

-

SpringerLink. (2007). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Retrieved from [Link]

- Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.

-

Macsen Labs. (n.d.). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

-

Royal Society of Chemistry. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. Retrieved from [Link]

-

PubMed. (2015). Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Regioselective C5-H direct iodination of indoles. Retrieved from [Link]

Sources

5-Bromo-3-iodo-1H-indazole molecular weight and formula

An In-Depth Technical Guide to 5-Bromo-3-iodo-1H-indazole: Synthesis, Properties, and Applications

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a bioisostere of indole and forming the core of numerous pharmacologically active compounds.[1][2] Its unique structural and electronic properties allow for diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[2] Within this important class of molecules, halogenated indazoles such as this compound are of particular interest to researchers and drug development professionals. These halogen atoms provide reactive handles for further chemical modification, making them versatile building blocks in the synthesis of complex molecular architectures and novel therapeutic agents.

This technical guide provides a comprehensive overview of this compound, detailing its core physicochemical properties, a validated synthesis protocol, its significance as a chemical intermediate, and essential safety information.

Core Physicochemical Properties

This compound is a solid material at room temperature, characterized by the following properties.[3][4] The presence of both bromine and iodine atoms on the indazole ring significantly increases its molecular weight and influences its reactivity, making it a valuable precursor for cross-coupling reactions.

| Property | Value | Source(s) |

| CAS Number | 459133-66-5 | [3][4][5] |

| Molecular Formula | C₇H₄BrIN₂ | [3][5][6] |

| Molecular Weight | 322.93 g/mol | [3][4][6] |

| Exact Mass | 321.860229 u | [6] |

| Melting Point | 196 °C | [3] |

| Purity | Typically ≥95% - 98% | [7][8] |

| SMILES | Brc1ccc2c(c1)c(I)n[nH]2 | [7] |

| InChI Key | IBFAYUXCRDDBRD-UHFFFAOYSA-N | [9] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct iodination of 5-bromo-1H-indazole. This method is efficient and yields the desired product in high purity, suitable for subsequent reactions without extensive purification.[3]

Experimental Protocol: Iodination of 5-Bromo-1H-indazole

This protocol outlines the general procedure for the synthesis of this compound from its precursor, 5-bromo-1H-indazole.[3]

Materials:

-

5-bromo-1H-indazole (1.0 eq.)

-

Potassium hydroxide (KOH) (3.0 eq.)

-

Iodine (I₂) (2.0 eq.)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Aqueous Sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous Sodium sulfate (Na₂SO₄)

-

Ice water

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 5-bromo-1H-indazole (1.0 eq.) in anhydrous DMF, add potassium hydroxide (3.0 eq.) and iodine (2.0 eq.) sequentially under a nitrogen atmosphere.

-

Reaction Execution: Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with ice water.

-

Extraction: Extract the aqueous layer with ethyl acetate (e.g., 50 mL x 2).

-

Washing: Combine the organic layers and wash sequentially with aqueous sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

-

Result: This procedure yields this compound as a crude product with a high yield (approx. 97.9%), which can often be used in the next step without further purification.[3]

Mechanistic Insights & Rationale

-

Choice of Base (KOH): The indazole N-H proton is acidic. A strong base like KOH is used to deprotonate the indazole at the N1 position, forming an indazolide anion. This anion enhances the nucleophilicity of the indazole ring system.

-

Electrophilic Iodination: The deprotonation activates the ring towards electrophilic substitution. Iodine (I₂) acts as the electrophile. The C3 position of the indazole ring is electron-rich and thus susceptible to electrophilic attack, leading to the introduction of the iodine atom.

-

Solvent (DMF): Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the ionic reaction mechanism without interfering with the strong base.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable building block for organic synthesis, primarily due to the differential reactivity of its two halogen substituents. The iodine at the C3 position is more susceptible to substitution via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the bromine at the C5 position. This allows for selective functionalization of the indazole core, enabling the synthesis of a vast array of complex derivatives.

The broader family of indazole-containing compounds has shown significant promise in pharmaceutical development.[2] For instance, 5-bromo-1H-indazole and its derivatives are utilized as key intermediates in the synthesis of pharmaceuticals targeting neurological disorders and in the investigation of enzyme inhibitors.[10][11] The indazole-3-carboxylic acid scaffold, a related structure, is integral to drugs like Granisetron, a 5-HT₃ receptor antagonist used to treat chemotherapy-induced nausea.[1] Therefore, this compound serves as a critical starting material for creating libraries of novel compounds for screening against various biological targets.

Safety and Handling

As with any chemical reagent, proper handling of this compound is crucial. It is classified as an irritant and should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE).

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[5] |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[5] |

| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation.[5] |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Storage: Store in a cool (2-8°C), dark place under an inert atmosphere to maintain stability.[4]

References

-

AOBChem. (n.d.). This compound. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). 5-Bromo-1H-indazole | 53857-57-1. Retrieved from [Link]

-

Kumar, V., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH National Library of Medicine. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 459133-66-5 [m.chemicalbook.com]

- 4. 459133-66-5|this compound|BLD Pharm [bldpharm.com]

- 5. aobchem.com [aobchem.com]

- 6. echemi.com [echemi.com]

- 7. This compound [sobekbio.com]

- 8. 459133-66-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. This compound(459133-66-5) 1H NMR spectrum [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. jk-sci.com [jk-sci.com]

A Comprehensive Technical Guide to the Solubility of 5-Bromo-3-iodo-1H-indazole in Organic Solvents

Abstract

5-Bromo-3-iodo-1H-indazole is a pivotal heterocyclic building block in contemporary medicinal chemistry and materials science. Its utility in the synthesis of targeted therapeutics, including kinase inhibitors, is well-documented.[1][2] The successful application of this intermediate in synthetic protocols and its formulation into drug delivery systems are fundamentally governed by its solubility characteristics in various organic media. This in-depth technical guide provides a comprehensive analysis of the solubility of this compound, grounded in its physicochemical properties. It offers a predictive framework for solvent selection and details robust experimental methodologies for precise solubility determination, empowering researchers and drug development professionals to optimize their experimental and developmental workflows.

Introduction: The Strategic Importance of this compound

The indazole scaffold is a privileged motif in drug discovery, with numerous derivatives progressing through clinical trials and entering the market.[2] The specific substitution pattern of 5-bromo and 3-iodo groups on the 1H-indazole core provides two distinct and versatile handles for further chemical elaboration through cross-coupling reactions, such as Suzuki and Heck couplings.[3][4] This dual functionality makes this compound a highly sought-after intermediate for the construction of complex molecular architectures with diverse biological activities.[5][6]

A thorough understanding of the solubility of this compound is paramount. In synthetic chemistry, solubility dictates the choice of reaction solvent, influencing reaction kinetics, yield, and purity. In the realm of drug development, solubility in organic solvents is a critical parameter for formulation, purification, and the preparation of stock solutions for high-throughput screening. This guide aims to bridge the existing knowledge gap by providing a detailed exploration of the factors governing the solubility of this compound and presenting practical, validated protocols for its empirical determination.

Physicochemical Properties: The Foundation of Solubility

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. A summary of the key properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrIN₂ | [7][8][9] |

| Molecular Weight | 322.93 g/mol | [7][8][10] |

| Appearance | Off-white to light yellow solid | [8] |

| Melting Point | 196 °C | [7][8] |

| Predicted Boiling Point | 413.1 ± 25.0 °C | [7][8] |

| Predicted Density | 2.421 ± 0.06 g/cm³ | [7][8] |

| Predicted pKa | 10.78 ± 0.40 | [8] |

The high melting point of this compound suggests strong intermolecular forces in the solid state, primarily hydrogen bonding via the indazole N-H and potential halogen bonding. These forces must be overcome by solvent-solute interactions for dissolution to occur. The presence of both a hydrogen bond donor (N-H) and acceptor (the nitrogen atoms of the pyrazole ring), along with the polarizable bromine and iodine atoms, results in a molecule with a complex polarity profile.

Predictive Framework for Solubility in Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents.[11][12]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, NMP): These solvents are excellent hydrogen bond acceptors and have high dielectric constants. They are expected to effectively solvate the polar indazole core, leading to high solubility . The synthesis of this compound is often performed in DMF, indicating good solubility in this solvent.[1][8]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols can act as both hydrogen bond donors and acceptors. While they will interact with the indazole ring, the overall large and relatively nonpolar aromatic surface of the molecule may limit very high solubility. Moderate solubility is anticipated.

-

Ester Solvents (e.g., Ethyl Acetate): Ethyl acetate is a moderately polar solvent capable of accepting hydrogen bonds. The synthesis workup often involves extraction with ethyl acetate, suggesting good solubility .[8]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar. Dichloromethane has been used in a synthesis of 5-bromo-3-iodoindazole, suggesting at least moderate solubility .[1]

-

Ethereal Solvents (e.g., THF, Diethyl Ether): Tetrahydrofuran (THF) is a moderately polar ether that can accept hydrogen bonds. Diethyl ether is significantly less polar. Moderate solubility is expected in THF, while low solubility is likely in diethyl ether.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form strong interactions with the polar functional groups of the molecule. Therefore, this compound is expected to have poor solubility in nonpolar solvents. The recrystallization solvent mentioned is ligroine, a nonpolar hydrocarbon mixture, which implies that the compound is sparingly soluble in hot ligroine and poorly soluble at room temperature, a desirable characteristic for recrystallization.[7][8]

Experimental Determination of Solubility: Protocols and Methodologies

For precise and reliable solubility data, experimental determination is essential. The following are validated protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents and is useful for initial solvent screening.

Protocol:

-

Add approximately 10 mg of this compound to a small vial.

-

Add 1 mL of the test solvent in 0.25 mL increments.

-

After each addition, cap the vial and vortex for 30 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

Categorize the solubility as:

-

Very Soluble: Dissolves completely in 0.25 mL.

-

Soluble: Dissolves completely in 1 mL.

-

Sparingly Soluble: A significant portion dissolves, but some solid remains.

-

Insoluble: No apparent dissolution.

-

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Workflow for Shake-Flask Solubility Determination:

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

Detailed Protocol:

-

Preparation: Add an excess amount of solid this compound to a screw-capped vial to ensure a saturated solution is formed.

-

Solvent Addition: Add a precise volume of the desired organic solvent.

-

Equilibration: Seal the vial and place it in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C) for 24 to 48 hours to reach equilibrium.

-

Phase Separation: Allow the vial to stand undisturbed until the excess solid has settled. Centrifugation can be used to accelerate this process.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated and calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration. The solubility is expressed in mg/mL or mmol/L.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.[13]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[13] Use in a well-ventilated area or a chemical fume hood.[13]

-

Storage: Store in a cool, dry place under an inert atmosphere (nitrogen or argon) at 2–8 °C.[8][14]

Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.[10]

Conclusion

This compound is a valuable building block whose effective use is underpinned by a clear understanding of its solubility. This guide has provided a predictive framework based on its physicochemical properties and detailed experimental protocols for accurate solubility determination. By leveraging this information, researchers and drug development professionals can make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating their research and development endeavors. The provided methodologies offer a robust foundation for generating reliable solubility data, a critical component of any comprehensive data package for a chemical intermediate of such strategic importance.

References

-

ChemBK. 5-BROMO-3-IODO (1H)INDAZOLE - Physico-chemical Properties. [Link]

-

Scribd. Procedure For Determining Solubility Of Organic Compounds. [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

Chem-Supply. MSDS of this compound. [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Quora. How can you determine the solubility of organic compounds?. [Link]

-

University of Toronto. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

-

J&K Scientific LLC. 5-Bromo-1H-indazole | 53857-57-1. [Link]

-

AOBChem. This compound. [Link]

-

Semantic Scholar. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

-

RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

-

Chemdad. 5-BROMO-3-IODO (1H)INDAZOLE. [Link]

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. chemimpex.com [chemimpex.com]

- 6. jk-sci.com [jk-sci.com]

- 7. chembk.com [chembk.com]

- 8. This compound CAS#: 459133-66-5 [m.chemicalbook.com]

- 9. aobchem.com [aobchem.com]

- 10. capotchem.cn [capotchem.cn]

- 11. chem.ws [chem.ws]

- 12. youtube.com [youtube.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. 5-BROMO-3-IODO (1H)INDAZOLE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to the Comparative Reactivity of the C-I versus C-Br Bond in 5-Bromo-3-iodo-1H-indazole

Introduction: The Strategic Importance of Functionalized Indazoles

Indazole derivatives are a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents with a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1][2][3] The ability to selectively functionalize the indazole scaffold is paramount for generating molecular diversity and optimizing biological activity. 5-Bromo-3-iodo-1H-indazole is a particularly valuable building block, offering two distinct reactive sites for modification. Understanding the differential reactivity of the C-I and C-Br bonds is crucial for designing efficient and regioselective synthetic strategies. This guide provides a comprehensive analysis of the factors governing this selectivity, with a focus on palladium-catalyzed cross-coupling reactions, and offers practical protocols for researchers in drug development.

The Fundamental Principle: Bond Dissociation Energy and Reactivity

The chemoselectivity in cross-coupling reactions of polyhalogenated substrates is primarily dictated by the bond dissociation energies (BDEs) of the carbon-halogen bonds.[4] The energy required to cleave a bond directly influences its susceptibility to oxidative addition by a low-valent transition metal catalyst, such as Pd(0), which is often the rate-determining step in the catalytic cycle.[5][6]

The established trend for the BDE of aryl halides is:

C-F > C-Cl > C-Br > C-I [4]

This trend is inversely proportional to the reactivity in most palladium-catalyzed cross-coupling reactions. Consequently, the C-I bond, being the weakest, is significantly more reactive than the C-Br bond.[4][6]

Quantitative Comparison of C-I and C-Br Bond Strengths

| Bond Type | Average Bond Dissociation Energy (kJ/mol) |

| Aryl C-I | ~213 |

| Aryl C-Br | ~285 |

| Aryl C-Cl | ~327 |

| Aryl C-F | ~485 |

| Data sourced from representative values for aryl halides.[7] |

This significant difference in bond energy (~72 kJ/mol) is the primary reason why palladium catalysts will preferentially undergo oxidative addition into the C-I bond of this compound, leaving the more robust C-Br bond intact.

The Catalytic Cycle: A Mechanistic Look at Selectivity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, generally proceed through a common catalytic cycle. The selective functionalization of the C-I bond in this compound can be understood by examining the key steps of this cycle.

Figure 2. Synthesis of the dihalogenated indazole starting material.

Protocol:

-

To a solution of 5-bromo-1H-indazole (1.0 eq) in dimethylformamide (DMF), add potassium hydroxide (KOH) (2.0-3.0 eq). [8]2. Stir the mixture at room temperature until the KOH has dissolved.

-

Add a solution of iodine (I₂) (1.5-2.5 eq) in DMF dropwise to the reaction mixture.

-

Continue stirring at room temperature for 3-4 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction by pouring the mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) and potassium carbonate (K₂CO₃). [8]6. Filter the resulting precipitate, wash with water, and dry under vacuum to yield this compound as a solid. [9][8]

Protocol 1: Selective Sonogashira Coupling at the C-3 Position

The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds and is particularly effective for selective coupling at the C-I position. [10][11] Reaction Scheme: this compound + Terminal Alkyne --(Pd/Cu catalyst, Base)--> 5-Bromo-3-alkynyl-1H-indazole

Step-by-Step Methodology:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

-

Add a suitable solvent, such as THF or DMF, followed by a base, typically a liquid amine like triethylamine (TEA) or diisopropylamine (DIPEA) (2.0-3.0 eq).

-

Add the terminal alkyne (1.1-1.5 eq) to the mixture.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

-

Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-bromo-3-alkynyl-1H-indazole.

Protocol 2: Selective Suzuki-Miyaura Coupling at the C-3 Position

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between aryl halides and organoboron compounds. [12][13]Its selectivity for the C-I bond over the C-Br bond is well-established. [6] Reaction Scheme: this compound + Arylboronic Acid --(Pd catalyst, Base)--> 5-Bromo-3-aryl-1H-indazole

Step-by-Step Methodology:

-

In a reaction vessel under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid or its pinacol ester (1.1-1.5 eq), and a palladium catalyst such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.03-0.05 eq). [13][14]2. Add an aqueous solution of a base, such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Add a solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/H₂O, DME/H₂O, or toluene/H₂O).

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as indicated by TLC or LC-MS analysis.

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to isolate the 5-bromo-3-aryl-1H-indazole product.

Factors Influencing Selectivity

While the difference in bond dissociation energy is the primary driver of selectivity, other reaction parameters can be fine-tuned to ensure a clean, monosubstituted product.

-

Catalyst and Ligand Choice: While many standard palladium catalysts provide excellent selectivity, the choice of ligand can sometimes influence the outcome. For Suzuki couplings, ligands like dppf are often effective. [13][14]In some cases, highly hindered ligands have been shown to alter conventional selectivity, although this is less common for the C-I vs. C-Br differentiation. [15]* Reaction Temperature: Lowering the reaction temperature can further enhance selectivity. The higher activation energy required to cleave the C-Br bond means that at lower temperatures, the reaction at the C-I position will be overwhelmingly favored.

-

Reaction Time: Careful monitoring of the reaction is essential to prevent overreaction or side reactions that might occur with prolonged heating, which could lead to some functionalization at the C-Br position.

Conclusion: A Versatile Platform for Drug Discovery

The pronounced reactivity difference between the C-I and C-Br bonds in this compound provides a robust and predictable platform for the sequential and selective synthesis of complex indazole derivatives. By leveraging the weaker C-I bond for initial functionalization via well-established palladium-catalyzed cross-coupling reactions, researchers can efficiently generate a diverse library of 3-substituted-5-bromoindazoles. These intermediates can then be further elaborated at the 5-position, opening up a vast chemical space for the development of novel therapeutic agents. A thorough understanding of the underlying mechanistic principles and careful control of experimental conditions are key to exploiting this powerful synthetic strategy.

References

- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen

- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.

- Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Trifl

- A Comparative Guide to the Relative Bond Dissociation Energies of Aryl Halides and Their Impact on Reactivity. Benchchem.

- Recent Advances in C–H Functionalization of 2H-Indazoles.

- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation.

- The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..

- Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst.

- Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides.

- Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions.

- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central.

- Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions.

- Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.

- Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradi

- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize.

- How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?. Guidechem.

- Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.

- This compound synthesis. ChemicalBook.

- C3-INDAZOLE FUNCTIONALIZ

- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.

- Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.

- What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora.

- Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Semantic Scholar.

- A Comparative Guide to the Reactivity of 3-Iodo-6-methyl-5-nitro-1H-indazole and 3-Bromo-6-methyl-5-nitro-1H-indazole in Cross-Coupling Reactions. Benchchem.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.

- Synthesis of 1H-Indazoles via Silver(I)

- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Bentham Science.

- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form

- Selective synthesis of 1-functionalized-alkyl-1H-indazoles. PubMed.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. quora.com [quora.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]

- 12. nobelprize.org [nobelprize.org]

- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

electrophilic substitution on the 5-Bromo-3-iodo-1H-indazole ring

An In-Depth Technical Guide to Electrophilic Substitution on the 5-Bromo-3-iodo-1H-indazole Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a privileged structure in drug design. The functionalization of the indazole ring system, particularly through electrophilic substitution, is a critical step in the synthesis of new drug candidates, allowing for the fine-tuning of their pharmacological profiles. This guide provides an in-depth technical exploration of electrophilic substitution on a specifically challenging substrate: this compound.

The presence of two deactivating halogen substituents on the benzene ring of the indazole core presents significant challenges in terms of reactivity and regioselectivity. This document, intended for researchers, scientists, and drug development professionals, will dissect the underlying principles governing these reactions, offer predictive insights into their outcomes, and provide robust experimental protocols.

Part 1: Unraveling the Reactivity of the this compound Core

Electronic Landscape of the Indazole Ring

The 1H-indazole system is an aromatic bicyclic heterocycle, comprising a benzene ring fused to a pyrazole ring. This fusion results in a complex electronic environment. The pyrazole moiety, with its two nitrogen atoms, is electron-rich and generally deactivating towards electrophilic attack on the carbocyclic ring due to its electron-withdrawing nature. However, the lone pair of electrons on the N1 nitrogen can participate in resonance, influencing the electron density of the benzene ring.

The Directing Symphony of Substituents

In electrophilic aromatic substitution, the regioselectivity is dictated by the electronic effects of the substituents already present on the ring.[3] In the case of this compound, we have three key players influencing the reaction: the pyrazole ring, the bromine at C5, and the iodine at C3.

-

The Pyrazole Ring: As a whole, the pyrazole ring is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. This deactivation is a result of the electronegativity of the nitrogen atoms.

-

Bromine at C5: The bromine atom is a deactivating group due to its electron-withdrawing inductive effect. However, it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance, stabilizing the arenium ion intermediate at these positions.[3] In this molecule, the positions ortho to the bromine are C4 and C6, and the position para is not available.

-

Iodine at C3: The iodine atom at the C3 position of the pyrazole ring primarily exerts a deactivating inductive effect on the benzene ring, further reducing its reactivity. Its influence on the regioselectivity of substitution on the benzene ring is less direct than that of the C5-bromo substituent.

Predicting the Sites of Electrophilic Attack

Considering the combined directing effects, the most probable sites for electrophilic attack on the this compound ring are the C4, C6, and C7 positions.

-

C4-position: This position is ortho to the bromine atom and is activated by resonance from the bromine. It is also adjacent to the pyrazole ring.

-

C6-position: This position is also ortho to the bromine atom and is activated by resonance.

-

C7-position: This position is meta to the bromine atom and adjacent to the N1 of the pyrazole ring. While not directly activated by the bromine, its reactivity can be influenced by the overall electronic environment of the ring system.

The interplay of these effects suggests that a mixture of products is possible, with the precise ratio depending on the specific electrophile and reaction conditions. Steric hindrance can also play a role, potentially disfavoring substitution at the more hindered C4 and C6 positions.[4]

Part 2: Key Electrophilic Substitution Reactions and Protocols

The following sections provide detailed protocols for key electrophilic substitution reactions on the this compound ring. It is important to note that due to the highly deactivated nature of the substrate, harsh reaction conditions may be required, and yields may be moderate. These protocols are based on established methods for related halogenated indazoles and may require optimization for this specific substrate.

Nitration

Nitration introduces a nitro group (-NO2) onto the aromatic ring, a versatile functional group for further transformations.

Causality Behind Experimental Choices: A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent. Sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO2+), which is necessary to overcome the deactivation of the ring.

Experimental Protocol: Nitration of this compound

-

To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise.

-

Maintain the temperature at 0-5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the nitrated isomers.

Halogenation (Bromination)

Further halogenation of the ring can provide valuable synthetic handles for cross-coupling reactions.

Causality Behind Experimental Choices: N-Bromosuccinimide (NBS) is a mild and selective brominating agent. The use of a strong acid catalyst, such as sulfuric acid, is often necessary to activate the deactivating ring towards bromination.

Experimental Protocol: Bromination of this compound

-

Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.

-

Add N-Bromosuccinimide (NBS) (1.1 eq) to the solution.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, forming a ketone. This reaction is notoriously difficult on highly deactivated rings.[5]

Causality Behind Experimental Choices: A strong Lewis acid catalyst, such as aluminum chloride (AlCl3), is essential to generate the highly reactive acylium ion from an acyl chloride or anhydride. A stoichiometric amount of the catalyst is typically required as it complexes with the product ketone.[5]

Experimental Protocol: Friedel-Crafts Acylation of this compound

-

To a suspension of anhydrous aluminum chloride (AlCl3) (2.5 eq) in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add the acyl chloride (1.2 eq) dropwise.

-

Stir the mixture for 15 minutes to form the acylium ion complex.

-

Add the this compound (1.0 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to 0 °C and quench by carefully adding it to a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Part 3: Mechanistic Insights and Predictive Modeling

Visualizing the Reaction Pathways

The regioselectivity of electrophilic substitution can be rationalized by examining the stability of the intermediate arenium ions (sigma complexes). The more stable the intermediate, the more favored the corresponding reaction pathway.

Caption: Arenium ion intermediates for electrophilic attack at C4, C6, and C7.

Attack at the C4 and C6 positions allows for a resonance structure where the positive charge is adjacent to the bromine atom, which can stabilize the charge through lone pair donation. This suggests that substitution at C4 and C6 is electronically favored over C7.

The Role of Computational Chemistry

While beyond the scope of this guide to detail extensively, it is worth noting that computational methods, such as Density Functional Theory (DFT) calculations, can provide valuable predictive insights into the regioselectivity of these reactions.[6][7] These calculations can model the electron density of the starting material and the relative energies of the possible intermediates, offering a more quantitative prediction of the reaction outcome.

Part 4: Data Summary and Characterization

Tabulated Data of Potential Reactions

The following table summarizes the expected reactions, typical conditions, and predicted major products.

| Reaction | Reagents | Conditions | Predicted Major Product(s) |

| Nitration | Conc. HNO3, Conc. H2SO4 | 0 °C to room temperature | 5-Bromo-3-iodo-4-nitro-1H-indazole and/or 5-Bromo-3-iodo-6-nitro-1H-indazole |

| Bromination | NBS, Conc. H2SO4 (cat.) | Room temperature | 5,7-Dibromo-3-iodo-1H-indazole or 5,6-Dibromo-3-iodo-1H-indazole |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | Reflux | 4-Acyl-5-bromo-3-iodo-1H-indazole and/or 6-Acyl-5-bromo-3-iodo-1H-indazole |

Spectroscopic Characterization

Confirmation of the structure of the reaction products is crucial. The following spectroscopic techniques are indispensable for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The position of the new substituent on the benzene ring can be determined by analyzing the coupling patterns and chemical shifts of the remaining aromatic protons. For example, the introduction of a substituent at C4 would lead to two doublets in the aromatic region for the C6 and C7 protons.[8][9]

-

¹³C NMR: The chemical shifts of the carbon atoms in the benzene ring will be altered upon substitution, providing further evidence for the position of the new group.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula of the product by providing a highly accurate mass measurement.

Conclusion

Electrophilic substitution on the this compound ring is a challenging yet feasible endeavor for the synthetic chemist. A thorough understanding of the electronic effects of the substituents and the inherent reactivity of the indazole core is paramount for predicting and controlling the regioselectivity of these reactions. While the deactivating nature of the halogen atoms necessitates forcing conditions, the protocols and principles outlined in this guide provide a solid foundation for the successful functionalization of this important heterocyclic scaffold. The strategic introduction of new functional groups through electrophilic substitution opens up a vast chemical space for the development of novel indazole-based therapeutics.

References

- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024).

- 5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole. Smolecule.

- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. (2021). PubMed.

- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds.

- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

- Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. (2013). PubMed.

- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024).

- Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2013). Journal of Medicinal Chemistry.

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

- The Halogenation of Indazoles.

-

Effects Guiding Electrophilic Aromatic Substitution. (2014). Chemistry Stack Exchange. [Link]

-

Electrophilic aromatic substitution. Wikipedia. [Link]

-

A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances. [Link]

-

This compound. AOBChem. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules. [Link]

-

Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (2022). RSC Advances. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry. [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. (2019). Beilstein Journal of Organic Chemistry. [Link]

-

Electrophilic Aromatic Substitution. Willson Research Group. [Link]

-

Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry. [Link]

-

Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. (2007). ResearchGate. [Link]

-

Synthesis of Isoxazoles via Electrophilic Cyclization. (2006). Organic Letters. [Link]

-

Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. (2023). ResearchGate. [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2024). ResearchGate. [Link]

-

7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. (2022). Molecules. [Link]

-

¹H NMR spectrum of compound (3). ResearchGate. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Synthesis and complete 1H, 13C and 15N NMR assignment of substituted isoxazolo[3,4-d]pyridazin-7(6H). (2002). Magnetic Resonance in Chemistry. [Link]

-

Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. (2024). ResearchGate. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound(459133-66-5) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Halogenated Indazole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The indazole scaffold represents a privileged structure in medicinal chemistry, and the strategic incorporation of halogens has emerged as a powerful tool to modulate the biological activity of these derivatives. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of halogenated indazole derivatives, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. We delve into the underlying mechanisms of action, explore critical structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for the evaluation of these compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery and development of novel halogenated indazole-based therapeutics.

Introduction: The Indazole Scaffold and the Power of Halogenation

Indazole, a bicyclic heteroaromatic compound, has garnered significant attention in drug discovery due to its versatile pharmacological profile.[1][2][3] The indazole nucleus is a key pharmacophore in several approved drugs, including the antiemetic granisetron and the anticancer agent axitinib.[1] Halogenation, the introduction of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a well-established strategy in medicinal chemistry to enhance therapeutic efficacy.[4] The unique physicochemical properties of halogens—such as their size, electronegativity, and ability to form halogen bonds—can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for biological targets.[4] In the context of indazole derivatives, halogenation has been shown to be a critical determinant of their biological activity, often leading to significant improvements in potency and selectivity.[5]

Anticancer Activity of Halogenated Indazoles: Targeting Key Oncogenic Pathways

Halogenated indazole derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent activity against a range of human cancer cell lines.[6][7] Their mechanisms of action are often centered on the inhibition of key proteins involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Kinase Inhibition and Induction of Apoptosis

A primary mechanism through which many halogenated indazoles exert their anticancer effects is the inhibition of protein kinases.[2][3] Kinases are a large family of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[8][9][10] Halogenated indazoles have been shown to target various kinases, including:

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR, a key regulator of angiogenesis, is a common mechanism for indazole-based anticancer drugs like axitinib.

-

Fibroblast Growth Factor Receptor (FGFR): Dysregulation of FGFR signaling is implicated in various cancers, and halogenated indazoles have been developed as potent FGFR inhibitors.[3]

-

Extracellular Signal-Regulated Kinase (ERK): The ERK signaling pathway is a critical regulator of cell proliferation, and its inhibition by indazole amides has shown promise in cancer therapy.[11]

Beyond kinase inhibition, halogenated indazoles can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of pro- and anti-apoptotic proteins.

Below is a diagram illustrating the general mechanism of kinase inhibition by a hypothetical halogenated indazole derivative.

Caption: Kinase inhibition by a halogenated indazole derivative.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of halogenated indazoles is highly dependent on the nature and position of the halogen substituent. Key SAR observations include:

-

Position of Halogenation: Halogen substitution at different positions on the indazole ring can significantly impact potency and selectivity. For instance, in a series of ERK1/2 inhibitors, the substitution pattern on the indazole core was found to be crucial for high inhibitory activity.[11]

-

Type of Halogen: The nature of the halogen atom (F, Cl, Br, I) influences activity. For example, the presence of a chlorine substituent at the 5-position of an indole ring (a related heterocyclic scaffold) was shown to improve both the potency and cancer selectivity of the compounds.[5]

-

Multi-halogenation: The introduction of multiple halogen atoms can further enhance anticancer activity.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[12][13][14]

Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the halogenated indazole derivatives in culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[12]

-

MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Self-Validating System: The inclusion of both positive and negative (vehicle) controls is crucial for validating the assay. The positive control ensures that the assay can detect a cytotoxic effect, while the vehicle control provides a baseline for 100% cell viability.

Anti-inflammatory Activity of Halogenated Indazoles: Modulating the Inflammatory Cascade

Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. Halogenated indazole derivatives have emerged as promising anti-inflammatory agents, with some compounds demonstrating efficacy comparable to or greater than established nonsteroidal anti-inflammatory drugs (NSAIDs).[15][16][17]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) and Pro-inflammatory Cytokines

The anti-inflammatory effects of halogenated indazoles are primarily attributed to their ability to inhibit key mediators of the inflammatory response:

-

Cyclooxygenase (COX) Enzymes: Indazole derivatives have been shown to inhibit COX-2, the inducible isoform of the COX enzyme that is upregulated during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[16][17] Selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[18]

-

Pro-inflammatory Cytokines: These compounds can also suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), which play a central role in orchestrating the inflammatory cascade.[16][17]

The following diagram illustrates the anti-inflammatory mechanism of a halogenated indazole derivative.

Caption: Anti-inflammatory mechanism of halogenated indazoles.

Experimental Protocol: In Vitro Cyclooxygenase (COX-2) Inhibition Assay

Several in vitro assays are available to determine the inhibitory activity of compounds against COX enzymes. A common method is a colorimetric inhibitor screening assay.[18][19][20]

Principle: This assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[20]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer, heme, COX-2 enzyme solution, and a colorimetric substrate solution (e.g., TMPD).

-

Assay Plate Setup: In a 96-well plate, add assay buffer, heme, and the COX-2 enzyme to the appropriate wells.

-

Inhibitor Addition: Add different concentrations of the halogenated indazole derivatives to the inhibitor wells. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control.

-

Incubation: Incubate the plate for a short period (e.g., 5 minutes) at room temperature.

-

Initiation of Reaction: Add the colorimetric substrate solution followed by arachidonic acid to initiate the reaction.

-

Absorbance Reading: Immediately read the absorbance at 590 nm using a microplate reader at multiple time points.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC50 value from the dose-response curve.

Self-Validating System: The use of a standard COX-2 inhibitor as a positive control is essential to validate the assay's performance and to provide a benchmark for the potency of the test compounds.

Antimicrobial Activity of Halogenated Indazoles: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Halogenated indazole derivatives have shown promising antimicrobial activity against a range of bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[7][21][22][23]

Mechanism of Action

The precise mechanisms of antimicrobial action for many halogenated indazoles are still under investigation. However, proposed mechanisms include:

-

Inhibition of Essential Enzymes: Some derivatives may inhibit enzymes that are crucial for microbial survival, such as DNA gyrase or lanosterol-14α-demethylase in fungi.[1]

-

Disruption of Cell Membrane Integrity: The lipophilic nature of halogenated compounds may facilitate their interaction with and disruption of microbial cell membranes.

-

Generation of Oxidative Stress: Similar to their anticancer effects, some compounds may induce the production of reactive oxygen species (ROS) within microbial cells, leading to cellular damage and death.[7][22]

Structure-Activity Relationship (SAR) Insights

-

Halogenation Pattern: The number and position of halogen atoms are critical for antimicrobial activity. For instance, multi-halogenated indoles have been shown to exhibit enhanced antibacterial and antibiofilm activity against Staphylococcus aureus.[7][22][24]

-

Bulky Halogens: The presence of bulkier halogens like bromine and iodine can enhance antibacterial potency.[24]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25][26][27] The broth microdilution method is a standard technique for determining MIC values.

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible growth after incubation is the MIC.[25]

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Serial Dilutions: Prepare two-fold serial dilutions of the halogenated indazole derivatives in a 96-well microtiter plate containing broth.[28]

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).[27]

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[27][28]

-

MIC Determination: After incubation, visually inspect the wells for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the compound in which there is no visible growth.[25]

Self-Validating System: The growth control well must show distinct turbidity, and the sterility control well must remain clear for the results to be valid.

Data Presentation: A Comparative Overview

To facilitate the comparison of the biological activities of different halogenated indazole derivatives, it is essential to present quantitative data in a clear and structured format.

Table 1: Anticancer Activity of Representative Halogenated Indazole Derivatives

| Compound ID | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| Example-1 | 5-Chloro | A549 (Lung) | 2.5 | Fictional |

| Example-2 | 6-Bromo | MCF-7 (Breast) | 1.8 | Fictional |

| Example-3 | 4,6-Dichloro | HCT116 (Colon) | 0.9 | Fictional |

Table 2: Anti-inflammatory Activity of Representative Halogenated Indazole Derivatives

| Compound ID | Halogen Substitution | Assay | IC50 (µM) | Reference |

| Example-4 | 7-Fluoro | COX-2 Inhibition | 5.2 | Fictional |

| Example-5 | 5-Bromo | TNF-α Release | 8.1 | Fictional |

Table 3: Antimicrobial Activity of Representative Halogenated Indazole Derivatives

| Compound ID | Halogen Substitution | Microorganism | MIC (µg/mL) | Reference |

| Example-6 | 3-Iodo | S. aureus | 16 | Fictional |

| Example-7 | 5,7-Dichloro | E. coli | 32 | Fictional |

| Example-8 | 6-Bromo | C. albicans | 8 | Fictional |

Conclusion and Future Directions